molecular formula C17H18N2OS2 B12941606 1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one CAS No. 89331-35-1

1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one

Cat. No.: B12941606
CAS No.: 89331-35-1
M. Wt: 330.5 g/mol
InChI Key: UVBJPCZNNZCMAO-UHFFFAOYSA-N
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Description

1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of amino and ethylthio groups: Functionalization of the acridine core with amino and ethylthio groups can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of ethylthio groups to sulfoxides or sulfones.

    Reduction: Reduction of the acridinone core to acridine.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or ethylthio positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of ethylthio groups would yield sulfoxides or sulfones.

Scientific Research Applications

1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe or in DNA intercalation studies.

    Medicine: Possible applications in drug discovery and development, particularly in anticancer or antimicrobial research.

    Industry: Use in the development of dyes, pigments, or materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one would depend on its specific application. For example:

    Biological activity: It may interact with DNA or proteins, affecting cellular processes.

    Chemical reactivity: The presence of amino and ethylthio groups can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    9-Aminoacridine: A related compound with known biological activity.

    2,4-Dimethylacridine: Another derivative with different substituents.

Uniqueness

1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one is unique due to the presence of both amino and ethylthio groups, which can impart distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

89331-35-1

Molecular Formula

C17H18N2OS2

Molecular Weight

330.5 g/mol

IUPAC Name

1-amino-2,4-bis(ethylsulfanyl)-10H-acridin-9-one

InChI

InChI=1S/C17H18N2OS2/c1-3-21-12-9-13(22-4-2)16-14(15(12)18)17(20)10-7-5-6-8-11(10)19-16/h5-9H,3-4,18H2,1-2H3,(H,19,20)

InChI Key

UVBJPCZNNZCMAO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3N2)SCC

Origin of Product

United States

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